molecular formula C17H26N2O B7916590 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol

2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7916590
M. Wt: 274.4 g/mol
InChI Key: JXRXSROUZBNDSX-UHFFFAOYSA-N
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Description

2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a piperidine derivative featuring a benzyl-cyclopropyl-amino substituent at the 3-position of the piperidine ring and an ethanol moiety at the 1-position. The cyclopropyl group introduces steric rigidity, which may influence receptor-binding kinetics, while the ethanol side chain enhances hydrophilicity compared to non-polar analogs. Current research highlights its synthetic accessibility and structural versatility, making it a candidate for further optimization in CNS drug development .

Properties

IUPAC Name

2-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(14-18)19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRXSROUZBNDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Linear Precursors

Linear amines or amino alcohols undergo cyclization in the presence of acid catalysts or dehydrating agents. For example, 3-aminopentanol derivatives cyclize under acidic conditions to form the piperidine ring. A study demonstrated that heating N-(3-hydroxypropyl)-β-alanine with concentrated HCl at 80°C for 12 hours yields piperidine-3-ol with 78% efficiency.

Reductive Amination

Ketones or aldehydes react with primary amines in the presence of reducing agents (e.g., NaBH₃CN) to form cyclic amines. For instance, cyclopropylmethyl ketone and benzylamine undergo reductive amination using Pd/C and H₂, producing the piperidine scaffold in 65–70% yield.

Ethanol Moiety Incorporation

The terminal ethanol group is introduced via:

Alkylation of Piperidine Nitrogen

Reaction of 1-chloro-2-ethanol with the piperidine intermediate in the presence of NaH (DMF, 50°C) affords the target compound. This step typically achieves 85–90% yield but requires careful temperature control to avoid over-alkylation.

Epoxide Ring-Opening

Epichlorohydrin reacts with the piperidine amine under basic conditions (NaOH, H₂O/EtOH), followed by hydrolysis to yield the ethanol derivative. This method is less common due to competing side reactions.

Stereochemical Control

The (R)-configuration at the 3-position is critical for biological activity. Two approaches ensure enantiomeric purity:

Chiral Auxiliary-Mediated Synthesis

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereoselectivityReference
Buchwald-HartwigPd-catalyzed amination → alkylation82 → 7599% (R)
Reductive AminationCyclization → benzylation70 → 6885% (R)
MitsunobuMitsunobu → ethanol addition75 → 8892% (R)

Purification and Characterization

Final compounds are purified via:

  • Column Chromatography : Silica gel (CH₂Cl₂/MeOH 20:1) removes unreacted starting materials.

  • Crystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp 118–120°C).

  • HPLC : Chiral columns (Chiralpak AD-H) confirm enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonium salts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol and related analogs:

Compound Name Structural Features Molecular Weight (g/mol) Solubility Biological Activity
This compound (Target Compound) Piperidine core, cyclopropyl-amino group, benzyl substituent, ethanol tail ~348.5 (estimated) Moderate in polar solvents Potential GPCR modulation; enhanced metabolic stability due to cyclopropyl group
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Pyrrolidine core, isopropyl-amino group, benzyl substituent, ethanol tail ~336.4 (estimated) Higher lipophilicity Reduced metabolic stability (isopropyl group prone to oxidation)
2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol Piperidine core, isopropyl-amino group at 4-position, benzyl substituent, ethanol tail ~336.4 (estimated) Similar to target compound Altered receptor selectivity due to positional isomerism
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidine core, chiral center, cyclopropyl-amino group, benzyl substituent ~334.4 (estimated) Lower water solubility Stereospecific binding to receptors; limited bioavailability

Key Findings from Comparative Studies:

Cyclopropyl vs. Isopropyl Substitution : The cyclopropyl group in the target compound confers greater metabolic stability compared to isopropyl-containing analogs, as cyclopropane’s strained ring resists enzymatic degradation .

Piperidine vs. Pyrrolidine Core : Piperidine-based compounds exhibit improved conformational flexibility for receptor interactions compared to pyrrolidine analogs, which may restrict binding pocket accommodation .

Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (analog) alters steric and electronic interactions with target proteins, influencing potency and selectivity .

Q & A

Q. What are the optimal synthetic routes for 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with piperidine derivatives. Key steps include:

  • Alkylation : Introducing the benzyl-cyclopropyl-amino group via nucleophilic substitution using reagents like benzyl bromide and cyclopropylamine under inert conditions (e.g., nitrogen atmosphere) .
  • Reductive amination : To form the secondary amine linkage, sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) may be employed .
  • Ethanol group incorporation : Final steps might involve hydroxylation or alcohol protection/deprotection strategies .
    Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (room temp vs. reflux) and solvent polarity (dichloromethane or THF) to improve yield .

Q. How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?

Answer: Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks, particularly for the cyclopropyl and piperidine moieties .
  • Chiral HPLC or circular dichroism : To resolve enantiomeric purity if stereocenters are present .
  • X-ray crystallography : For definitive confirmation of spatial arrangement in crystalline form .

Q. What analytical techniques are critical for assessing purity and stability during storage?

Answer:

  • HPLC-MS : Quantifies purity and detects degradation products (e.g., oxidation of the ethanol group) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under varying humidity and temperature conditions .
  • Karl Fischer titration : Measures water content to prevent hydrolysis during long-term storage .

Advanced Research Questions

Q. How can researchers design assays to investigate this compound’s interaction with GPCRs or ion channels?

Answer:

  • Radioligand binding assays : Use tritiated or fluorescently tagged analogs to measure affinity for receptors like dopamine or serotonin subtypes .
  • Electrophysiology (patch-clamp) : Assess modulation of ion channels (e.g., Ca2+^{2+} or K+^+ channels) in transfected HEK293 cells .
  • BRET/FRET-based biosensors : To study real-time conformational changes in receptors upon compound binding .

Q. What strategies resolve contradictions in reported receptor affinities across similar piperidine derivatives?

Answer:

  • Comparative SAR studies : Systematically modify substituents (e.g., cyclopropyl vs. isopropyl groups) and test binding across receptor panels to identify key pharmacophores .
  • Molecular dynamics simulations : Model ligand-receptor interactions to explain divergent experimental results (e.g., steric hindrance from the benzyl group) .
  • Meta-analysis : Cross-validate data using standardized assay protocols (e.g., consistent cell lines, buffer conditions) to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility while retaining cyclopropylamine for metabolic stability .
  • In vitro ADME assays : Test hepatic microsome stability and CYP450 inhibition to predict bioavailability and drug-drug interactions .
  • Pro-drug strategies : Mask the ethanol group with esters to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

Q. What in vitro models are appropriate for preliminary toxicity evaluation?

Answer:

  • HepG2 cells : Assess hepatotoxicity via ATP/MTT assays after 24–72 hr exposure .
  • hERG channel inhibition assays : Screen for cardiac risks using automated patch-clamp systems .
  • Ames test : Evaluate mutagenic potential with Salmonella typhimurium strains TA98 and TA100 .

Methodological Considerations

Q. How can computational tools predict off-target effects or novel therapeutic applications?

Answer:

  • Docking software (AutoDock, Glide) : Screen against structural databases (e.g., PDB) to identify unintended targets (e.g., kinases or transporters) .
  • Machine learning models : Train on bioactivity datasets (ChEMBL, PubChem) to forecast anti-inflammatory or neuroprotective potential .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) assays : Test pH-dependent degradation over 2–6 hours .
  • Plasma stability studies : Incubate with human or animal plasma and quantify parent compound via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.